molecular formula C7H8N2O3S B044508 Ethyl 2-(2-aminothiazol-4-yl)glyoxylate CAS No. 64987-08-2

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Cat. No. B044508
CAS RN: 64987-08-2
M. Wt: 200.22 g/mol
InChI Key: XNVRKLCQBZTGNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-(2-aminothiazol-4-yl)glyoxylate involves multiple steps, including condensation, nucleophilic substitution, and ring closure reactions. A study describes the synthesis of ethyl(Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate, showcasing the compound's complex synthesis process and the importance of solvent choice and reaction conditions for achieving high yields (Wang Yu-huan, 2008). Another relevant synthesis approach involves the silver-catalysed multicomponent reaction, highlighting the compound's versatility in forming polysubstituted proline derivatives (Juan Mancebo‐Aracil et al., 2015).

Molecular Structure Analysis

The molecular structure of ethyl 2-(2-aminothiazol-4-yl)glyoxylate and related compounds has been elucidated using various spectroscopic and crystallographic techniques. The crystal structure analysis of ethyl 2-aminooxazole-5-carboxylate reveals planar sheets interconnected by hydrogen bonding, indicative of the structural features that might be present in closely related thiazole derivatives (A. Kennedy et al., 2001).

properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-2-12-6(11)5(10)4-3-13-7(8)9-4/h3H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVRKLCQBZTGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402308
Record name Ethyl 2-(2-aminothiazol-4-yl)glyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

CAS RN

64987-08-2
Record name Ethyl 2-(2-aminothiazol-4-yl)glyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

195 g of ethyl bromoacetylglyoxylate are added dropwise to a solution of 66 g of thiourea in 450 ml of water and 450 ml of ethanol at 5° and after the addition has ended, the mixture is stirred at room temperature for 30 minutes and at 50° for 30 minutes and, after adding active charcoal, the resulting reaction mixture is then filtered. The filtrate is brought to pH 7 by adding sodium bicarbonate solution, whereupon ethyl 2-amino-thiazol-4-ylglyoxylate crystallizes out in crystals of melting point 147°.
Name
ethyl bromoacetylglyoxylate
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of ethyl 2-hydroxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (a mixture of syn and anti isomers) (0.37 g), ethanol (5 ml), water (5 ml) and sodium bisulfite (0.72 g) was stirred for 12 hours at 65° to 70° C. The reaction mixture was concentrated and water (10 ml) was added to the residue. The resulting mixture was subjected to salting-out and extracted with ethyl acetate. The extract was dried over magnesium sulfate and concentrated to give yellow crystals of ethyl 2-(2-amino-1,3-thiazol-4-yl)glyoxylate (0.18 g), mp 115° to 120° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.72 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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